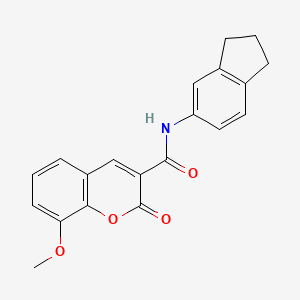
N-(3,4-dimethylphenyl)-1-benzothiophene-3-carboxamide
Overview
Description
N-(3,4-dimethylphenyl)-1-benzothiophene-3-carboxamide, also known as DMBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMBC belongs to the class of benzothiophene derivatives and has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-1-benzothiophene-3-carboxamide is not fully understood, but it has been suggested that N-(3,4-dimethylphenyl)-1-benzothiophene-3-carboxamide exerts its biological activities through the modulation of various signaling pathways. N-(3,4-dimethylphenyl)-1-benzothiophene-3-carboxamide has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway. N-(3,4-dimethylphenyl)-1-benzothiophene-3-carboxamide has also been shown to inhibit the replication of influenza virus by interfering with the viral RNA polymerase activity.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-1-benzothiophene-3-carboxamide has been found to exhibit various biochemical and physiological effects. In cancer cells, N-(3,4-dimethylphenyl)-1-benzothiophene-3-carboxamide induces apoptosis by activating the caspase cascade and downregulating the anti-apoptotic protein Bcl-2. N-(3,4-dimethylphenyl)-1-benzothiophene-3-carboxamide also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. Inflammatory cells, N-(3,4-dimethylphenyl)-1-benzothiophene-3-carboxamide suppresses the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. Additionally, N-(3,4-dimethylphenyl)-1-benzothiophene-3-carboxamide has been shown to inhibit the replication of influenza virus by interfering with the viral RNA polymerase activity.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethylphenyl)-1-benzothiophene-3-carboxamide has several advantages for lab experiments. It is a stable and easily synthesized compound, making it suitable for various research applications. N-(3,4-dimethylphenyl)-1-benzothiophene-3-carboxamide has also been found to exhibit potent biological activities at low concentrations, making it a promising candidate for drug development. However, N-(3,4-dimethylphenyl)-1-benzothiophene-3-carboxamide also has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets. Additionally, N-(3,4-dimethylphenyl)-1-benzothiophene-3-carboxamide has been found to exhibit cytotoxicity at high concentrations, which may limit its therapeutic potential.
Future Directions
There are several future directions for N-(3,4-dimethylphenyl)-1-benzothiophene-3-carboxamide research. First, further studies are needed to elucidate the molecular targets and mechanism of action of N-(3,4-dimethylphenyl)-1-benzothiophene-3-carboxamide. Second, the anticancer and anti-inflammatory properties of N-(3,4-dimethylphenyl)-1-benzothiophene-3-carboxamide make it a promising candidate for drug development. Future research should focus on the development of N-(3,4-dimethylphenyl)-1-benzothiophene-3-carboxamide derivatives with improved pharmacological properties. Third, N-(3,4-dimethylphenyl)-1-benzothiophene-3-carboxamide has been found to exhibit antiviral activity against influenza virus and herpes simplex virus. Further research is needed to explore the potential of N-(3,4-dimethylphenyl)-1-benzothiophene-3-carboxamide as an antiviral agent. Fourth, N-(3,4-dimethylphenyl)-1-benzothiophene-3-carboxamide has been found to exhibit neuroprotective properties in animal models of neurodegenerative diseases. Future research should explore the potential of N-(3,4-dimethylphenyl)-1-benzothiophene-3-carboxamide as a therapeutic agent for neurodegenerative diseases.
Scientific Research Applications
N-(3,4-dimethylphenyl)-1-benzothiophene-3-carboxamide has been extensively studied for its potential therapeutic properties. Research has shown that N-(3,4-dimethylphenyl)-1-benzothiophene-3-carboxamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(3,4-dimethylphenyl)-1-benzothiophene-3-carboxamide has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(3,4-dimethylphenyl)-1-benzothiophene-3-carboxamide has been shown to exhibit antiviral activity against influenza virus and herpes simplex virus.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS/c1-11-7-8-13(9-12(11)2)18-17(19)15-10-20-16-6-4-3-5-14(15)16/h3-10H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMBOKDKEIQXFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CSC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[(5-methyl-2-furoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4277344.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4277358.png)
![ethyl 4-(3,4-dichlorophenyl)-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4277364.png)
![6-{[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4277370.png)
![methyl 5-(anilinocarbonyl)-4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4277381.png)

![3-({[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4277411.png)
![propyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4277417.png)
![4-{[(3-methyl-2-thienyl)carbonyl]amino}benzoic acid](/img/structure/B4277429.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4277434.png)
![5-chloro-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-nitrobenzamide](/img/structure/B4277442.png)
![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B4277450.png)
![N-[1-(4-methylphenyl)propyl]-4-propoxybenzamide](/img/structure/B4277456.png)
![N'-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-2-furohydrazide](/img/structure/B4277457.png)